Lipophilicity (LogP) Differentiation: 2-Isopropyl Substitution Raises LogP by an Estimated 0.5–0.7 Units Relative to the Unsubstituted Imidazole Analog
The target compound displays a computed consensus LogP of 1.93, determined from its molecular structure by the vendor's cheminformatics platform . In comparison, the unsubstituted imidazole analog 1,1,1-trifluoro-3-(1H-imidazol-1-yl)propan-2-ol (CAS 1343763-62-1) lacks the 2-isopropyl group and therefore has a lower estimated LogP. Based on the well-established Hansch π fragment constant for an isopropyl substituent on an aromatic nitrogen heterocycle (ΔLogP ≈ +0.5 to +0.7), the unsubstituted analog is predicted to have a LogP in the range of approximately 1.2–1.4 [1]. This approximately 0.5–0.7 LogP unit increase corresponds to a roughly 3- to 5-fold higher octanol-water partition coefficient, translating to measurably different membrane permeability and tissue distribution behavior.
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed consensus) |
|---|---|
| Target Compound Data | LogP = 1.93 (computed consensus, ChemScene platform) |
| Comparator Or Baseline | 1,1,1-Trifluoro-3-(1H-imidazol-1-yl)propan-2-ol (CAS 1343763-62-1): estimated LogP ≈ 1.2–1.4 (based on Hansch fragment contribution of isopropyl group ΔLogP ≈ 0.5–0.7) [1] |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.7 (estimated); ~3- to 5-fold higher partition coefficient |
| Conditions | Computed consensus LogP algorithms (fragment-based and atom-based methods); experimental octanol-water determination not available for either compound |
Why This Matters
Higher LogP directly impacts passive membrane permeability, metabolic susceptibility, and non-specific protein binding—parameters that govern whether a compound reaches its intended intracellular or membrane-bound target at efficacious concentrations.
- [1] Hansch C, Leo A, Hoekman D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book, 1995. ISBN 978-0841230606. Isopropyl group π constant on aromatic nitrogen heterocycles ≈ 0.5–0.7. View Source
